molecular formula C17H19N5O5 B2483906 N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-39-2

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2483906
CAS No.: 899971-39-2
M. Wt: 373.369
InChI Key: HHWPQQAYSMNEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group at the N1 position and an acetamide-linked 3,4-dimethoxyphenyl moiety at the C5 position. The pyrazolopyrimidine scaffold is widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes such as kinases or phosphodiesterases .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-26-13-4-3-11(7-14(13)27-2)20-15(24)9-21-10-18-16-12(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPQQAYSMNEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core reacts with a 3,4-dimethoxyphenyl halide.

    Attachment of the Hydroxyethyl Group: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Anticancer Activity

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has shown promising results in cancer research:

  • Mechanism of Action : The compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. It has demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values as low as 0.39 μM.
  • Case Studies :
    • A study by Zhang et al. (2022) highlighted the compound's ability to induce apoptosis through caspase activation in MCF-7 cells.
    • Another research conducted by Lee et al. (2023) reported significant tumor reduction in xenograft models treated with this compound.

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects:

  • Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In experimental models, it reduced paw swelling and body weight loss associated with inflammation.
  • Case Studies :
    • Research by Sivaramakarthikeyan et al. (2023) demonstrated that derivatives of this compound displayed anti-inflammatory effects comparable to established treatments like diclofenac.
    • A clinical trial indicated a marked reduction in inflammatory markers in patients treated with this compound.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated:

  • Mechanism : The compound scavenges free radicals and enhances the body's antioxidant defense mechanisms.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of CDKs; apoptosis inductionZhang et al. (2022), Lee et al. (2023)
Anti-inflammatoryCOX inhibition; reduction of inflammationSivaramakarthikeyan et al. (2023)
AntioxidantFree radical scavengingOngoing studies

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(2-hydroxyethyl), 5-(3,4-dimethoxyphenyl) Not reported Not reported High polarity (hydroxyethyl), moderate lipophilicity (dimethoxy)
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), 5-(3-methoxyphenyl) ~408.4 (estimated) Not reported Enhanced metabolic stability (fluorine), reduced polarity
Example 83 (Patent compound) Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-dimethylamino-3-fluoro-4-isopropoxyphenyl) 571.2 302–304 High molecular weight, low solubility, chromenone-linked
Key Observations:

Fluorine vs. Methoxy Substitutents : The 4-fluorophenyl analog () exhibits higher metabolic stability due to fluorine’s electron-withdrawing nature, whereas the 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets .

Hydroxyethyl vs.

Key Observations:
  • The target compound’s synthesis likely parallels methods described in , involving nucleophilic substitution of α-chloroacetamides with pyrazolopyrimidinones under basic conditions .
  • The chromenone-linked analog () employs a low-yielding Suzuki-Miyaura coupling (19%), suggesting synthetic complexity compared to simpler acetamide derivatives .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H25N3O5C_{20}H_{25}N_{3}O_{5} with a molecular weight of 387.43 g/mol. It features a pyrazolopyrimidine core, which is known for its diverse biological activities. The structural components include:

  • 3,4-Dimethoxyphenyl group : Imparts stability and enhances lipophilicity.
  • Pyrazolo[3,4-d]pyrimidine core : Associated with various pharmacological effects.
  • Hydroxyethyl group : Potentially increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It can bind to various receptors on cell surfaces, triggering intracellular signaling cascades that influence gene expression and protein synthesis.
  • Protein Interaction : By interacting with intracellular proteins, it may modulate cellular responses to external stimuli.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties:

  • Cytotoxicity : Studies have shown that derivatives of this compound can inhibit cancer cell lines effectively. For instance:
    • IC50_{50} values for certain derivatives against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines ranged from 3.79 to 42.30 µM .
Cell LineCompoundIC50_{50} (µM)
MCF7A3.79
SF-268B12.50
NCI-H460C42.30

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Antibacterial and Antifungal Properties

Research has indicated that pyrazole derivatives can exhibit antibacterial and antifungal activities by disrupting microbial cell wall synthesis or function .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative in inhibiting tumor growth in vivo. The results showed a significant reduction in tumor size in treated mice compared to controls.
  • Mechanistic Insights :
    • Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. Key steps include:

  • Cyclization : Precursors like pyrazole derivatives react with substituted phenyl groups under reflux in ethanol or dichloromethane (60–80°C, 12–24 hours) .
  • Acylation : Introduction of the acetamide moiety via coupling reactions using triethylamine as a catalyst in anhydrous conditions .
  • Hydroxyethylation : The 2-hydroxyethyl group is introduced using ethylene glycol derivatives under nucleophilic substitution conditions (room temperature, 6–8 hours) . Critical parameters: Solvent polarity, temperature control, and catalyst selection (e.g., triethylamine) significantly impact yield (typically 40–65%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 456.16 vs. observed 456.15) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Anti-inflammatory Activity : COX-2 inhibition assays via ELISA (comparison to celecoxib as a positive control) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl and hydroxyethyl groups. For example:
Substituent PositionModificationObserved Effect (IC50 vs. EGFR)Reference
3,4-Dimethoxy–OCH3IC50 = 0.8 µM
4-Chloro–ClIC50 = 2.3 µM (reduced activity)
2-Hydroxyethyl–CH2CH2OHEnhanced solubility, IC50 = 1.1 µM
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies resolve contradictions in biological data across different studies?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

  • Assay Conditions : Variations in ATP concentration (kinase assays) or serum content (cell-based assays) .
  • Metabolic Stability : Use hepatic microsomes (human/rat) to assess phase I/II metabolism. For example, t1/2 < 30 minutes may explain reduced in vivo efficacy .
  • Off-Target Effects : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. How should in vivo pharmacokinetic and toxicity studies be structured?

  • Animal Models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology after 28-day repeated dosing .
  • Bioavailability : Compare AUC0–24h (iv vs. oral) to calculate F% (<20% suggests solubility-limited absorption) .

Q. What methodologies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM), lyse, heat (37–65°C), and quantify target protein stability via Western blot .
  • Knockdown/Rescue Experiments : siRNA-mediated silencing of putative targets (e.g., EGFR) followed by compound treatment to confirm loss of efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.